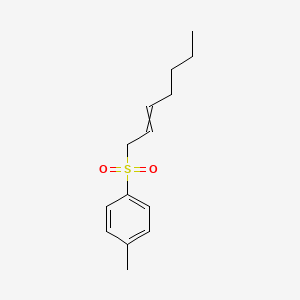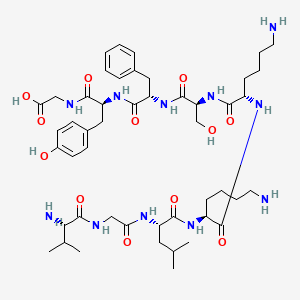methanone CAS No. 558466-24-3](/img/structure/B14212100.png)
[5-(Bromomethyl)pyridin-2-yl](2,5-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)pyridin-2-ylmethanone is an organic compound with the molecular formula C13H8BrF2NO This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring and a difluorophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)pyridin-2-ylmethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-bromomethyl-2-pyridinecarboxaldehyde with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)pyridin-2-ylmethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
5-(Bromomethyl)pyridin-2-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)pyridin-2-ylmethanone involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes. The overall effect depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a nitrile group instead of a methanone moiety.
2-(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Similar structure but with an amino group instead of a difluorophenyl group.
Uniqueness
5-(Bromomethyl)pyridin-2-ylmethanone is unique due to the presence of both bromomethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
558466-24-3 |
|---|---|
Molecular Formula |
C13H8BrF2NO |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
[5-(bromomethyl)pyridin-2-yl]-(2,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H8BrF2NO/c14-6-8-1-4-12(17-7-8)13(18)10-5-9(15)2-3-11(10)16/h1-5,7H,6H2 |
InChI Key |
GDPKXOLGVRGRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=NC=C(C=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


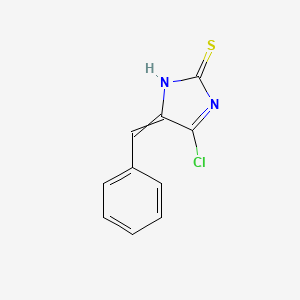

![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
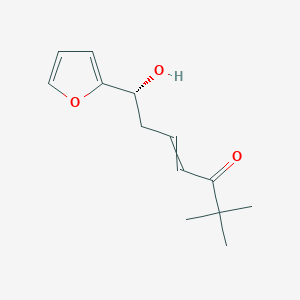
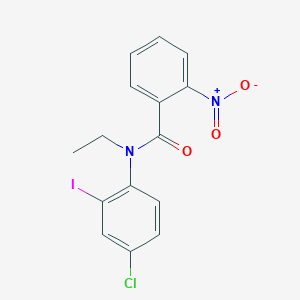

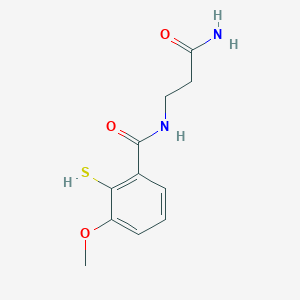
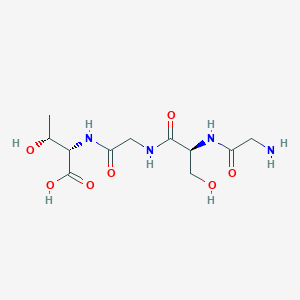

![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
